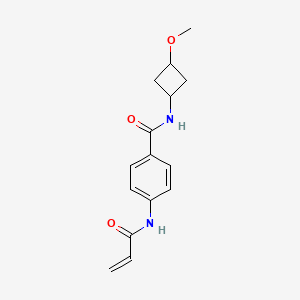
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide, also known as MCB-613, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCB-613 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide involves its binding to PGC-1α, which leads to an increase in its activity. This, in turn, leads to an increase in mitochondrial biogenesis and oxidative metabolism. N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-inflammatory effects, which could be mediated through its interaction with PGC-1α.
Biochemical and Physiological Effects
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on PGC-1α, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. It has also been shown to increase insulin sensitivity in animal models of obesity and type 2 diabetes.
実験室実験の利点と制限
One advantage of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is its specificity for PGC-1α, which makes it a useful tool for studying the role of this protein in various physiological processes. However, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is a relatively new compound, and more research is needed to fully understand its limitations and potential side effects.
将来の方向性
There are several areas of future research that could be explored with N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide could be used as a tool for studying the role of PGC-1α in other physiological processes, such as exercise-induced adaptations. Further research is also needed to fully understand the safety and efficacy of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide in humans.
合成法
The synthesis of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that starts with the reaction of 3-methoxycyclobutanone with ethyl chloroacetate to form ethyl 3-methoxycyclobutylacetate. This is followed by a series of reactions that ultimately result in the formation of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide. The synthesis of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been the subject of a significant amount of scientific research due to its potential therapeutic applications. One area of research has focused on its ability to regulate the activity of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a protein that plays a key role in energy metabolism. N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to increase the activity of PGC-1α, which could have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes.
特性
IUPAC Name |
N-(3-methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-11-6-4-10(5-7-11)15(19)17-12-8-13(9-12)20-2/h3-7,12-13H,1,8-9H2,2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMOCCDOHQSAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



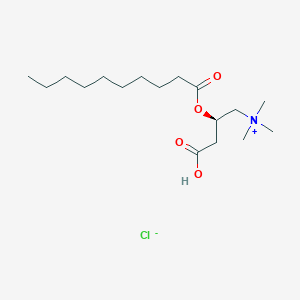
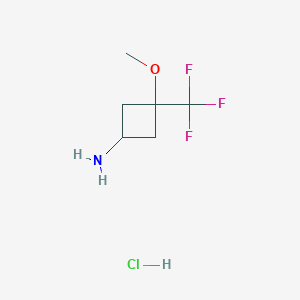

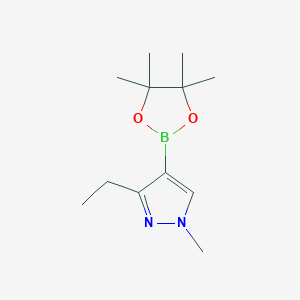

![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)
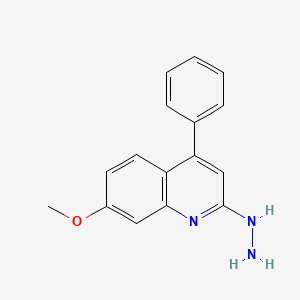
![2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile](/img/structure/B2840426.png)
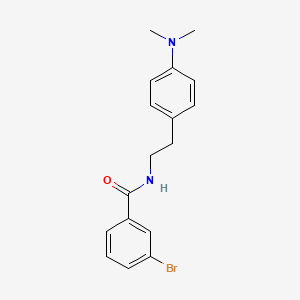
![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)
![Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2840431.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)